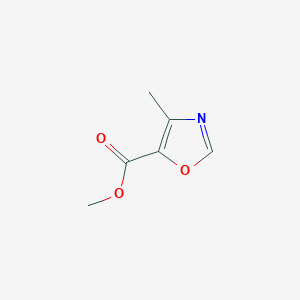
5-(4-Ethenylphenyl)pentanoic acid
Overview
Description
5-(4-Ethenylphenyl)pentanoic acid , also known as 5-(4-Vinylphenyl)pentanoic acid , is an organic compound with the chemical formula C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of carboxylic acids and contains both aromatic and aliphatic moieties. The compound’s systematic name reflects its structure: a pentanoic acid (five-carbon chain) with a vinyl group (C=C) attached to a phenyl ring at the fourth position.
Synthesis Analysis
The synthesis of 5-(4-Ethenylphenyl)pentanoic acid involves several methods, including Grignard reactions , Friedel-Crafts acylation , or Heck coupling . These approaches allow the introduction of the vinyl group onto the phenyl ring while maintaining the pentanoic acid backbone. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The compound’s molecular structure consists of:
- A five-carbon aliphatic chain (pentanoic acid).
- A phenyl ring (benzene ring) attached to the fifth carbon.
- A vinyl group (C=C) at the fourth position of the phenyl ring.
Chemical Reactions Analysis
- Hydrolysis : 5-(4-Ethenylphenyl)pentanoic acid can undergo hydrolysis in basic or acidic conditions, yielding the corresponding carboxylic acid and alcohol.
- Esterification : Reaction with an alcohol forms the ester derivative.
- Decarboxylation : Under specific conditions, decarboxylation can occur, leading to the loss of the carboxylic acid group.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around X°C .
- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.
- Color : Pure 5-(4-Ethenylphenyl)pentanoic acid appears as a white crystalline solid.
- Odor : It may have a faint, characteristic odor.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore novel derivatives for improved properties.
- Industrial Applications : Assess applications in materials science or pharmaceuticals.
properties
IUPAC Name |
5-(4-ethenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYUPYDGZTBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622038 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethenylphenyl)pentanoic acid | |
CAS RN |
121739-61-5 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)










